molecular formula C9H12N2 B2670161 cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride CAS No. 1521871-43-1

cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride

Cat. No.: B2670161
CAS No.: 1521871-43-1
M. Wt: 148.20 g/mol
InChI Key: IALRMXWFKHKPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 . It has a molecular weight of 221.13 . This compound is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C9H14Cl2N2 . The exact structure is not provided in the search results.

Scientific Research Applications

Anticancer Properties

  • Research by McGowan, Parsons, and Sadler (2005) explored the contrasting chemistry of cis- and trans-platinum(II) diamine anticancer compounds, emphasizing the significance of hydrolysis in their intracellular activation and anticancer mechanism. They highlighted the differences in the tilt of the pyridine ring in cis- and trans- isomers, which may influence their reactivity and effectiveness as anticancer drugs (McGowan, Parsons, & Sadler, 2005).

Photodamage and Repair Mechanisms

  • Barbatti (2014) conducted a computational study to understand the spectroscopic properties of the cis-syn cyclobutane pyrimidine dimer, a major class of UV-induced DNA photoproducts. This research is vital for understanding photodamage and repair mechanisms at the molecular level (Barbatti, 2014).

DNA Modification Analysis

  • A study by Royer-Pokora, Gordon, and Haseltine (1981) utilized Exonuclease III to determine the sites of stable lesions in DNA sequences, including those caused by cyclobutane pyrimidine dimers. Their method provides insights into the localization and impact of such DNA modifications (Royer-Pokora, Gordon, & Haseltine, 1981).

Chemical Interactions and Molecular Structure

  • The work of Hollis, Amundsen, and Stern (1989) on cis-diammineplatinum(II) antitumor agents, incorporating three nitrogen donors, offers insights into the chemical properties and interactions of similar compounds. This research enhances the understanding of molecular architecture and its influence on biological activity (Hollis, Amundsen, & Stern, 1989).

Host-Guest Chemistry and Molecular Receptors

  • Whiteford, Stang, and Huang (1998) discussed the interaction of Lewis acid/base molecular square receptors with neutral guests, highlighting the role of the "pi-tweezer effect" in host-guest assemblies. Their research provides valuable information on molecular interactions and the potential applications in catalysis and material science (Whiteford, Stang, & Huang, 1998).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride involves the reaction of 3-pyridinecarboxaldehyde with cyclobutanamine followed by reduction and salt formation.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "cyclobutanamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-pyridinecarboxaldehyde is reacted with cyclobutanamine in the presence of a suitable solvent and a catalyst to form cis-3-(3-Pyridinyl)cyclobutanone.", "Step 2: The resulting cis-3-(3-Pyridinyl)cyclobutanone is reduced using sodium borohydride to form cis-3-(3-Pyridinyl)cyclobutan-1-ol.", "Step 3: The cis-3-(3-Pyridinyl)cyclobutan-1-ol is then reacted with hydrochloric acid to form cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride." ] }

CAS No.

1521871-43-1

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

3-pyridin-3-ylcyclobutan-1-amine

InChI

InChI=1S/C9H12N2/c10-9-4-8(5-9)7-2-1-3-11-6-7/h1-3,6,8-9H,4-5,10H2

InChI Key

IALRMXWFKHKPEX-UHFFFAOYSA-N

SMILES

C1C(CC1N)C2=CN=CC=C2.Cl.Cl

Canonical SMILES

C1C(CC1N)C2=CN=CC=C2

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.